

Chemical structure and properties of Lufenuron

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Compound of Interest

Compound Name: Lufenuron

Cat. No.: B1675419

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An In-depth Technical Guide on the Chemical Structure and Properties of **Lufenuron**

Introduction

Lufenuron is a highly effective insect growth regulator (IGR) belonging to the benzoylphenylurea class of chemicals.[1][2] It is widely utilized in veterinary medicine for flea control in companion animals and in agriculture against a range of insect pests, particularly Lepidoptera and Coleoptera larvae.[3][4][5][6] Unlike traditional insecticides that target the nervous system, **Lufenuron** acts as a chitin synthesis inhibitor, disrupting the normal growth and development of insects.[2][3][7][8] This guide provides a comprehensive technical overview of **Lufenuron**'s chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for an audience of researchers and drug development professionals.

Chemical Identity and Structure

Lufenuron is a complex organofluorine compound characterized by a central urea linkage connecting a 2,6-difluorobenzoyl group and a substituted dichlorophenyl ring.[6][9]

- IUPAC Name: N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide[9]
- CAS Number: 103055-07-8[1][9]
- Molecular Formula: C₁₇H₈Cl₂F₈N₂O₃[9][10]

- SMILES: C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F[9]
- InChI Key: PWPJGUXAGUPAHP-UHFFFAOYSA-N[9][10]

Physicochemical Properties

Lufenuron is a lipophilic molecule, a property that influences its pharmacokinetics, leading to its deposition in adipose tissue from which it is slowly released.[6][7] Its quantitative physicochemical properties are summarized in the table below.

Property	Value	Conditions	Reference(s)
Molecular Weight	511.15 g/mol	[1][10][11]	
Physical State	White to pale yellow crystalline solid	Standard	[4][11]
Melting Point	168.7–174.1 °C	[4][5][11]	
Boiling Point	Decomposes before boiling	[12]	
Water Solubility	0.046 - <0.1 mg/L	20-25 °C, pH 7	[4][6][11][12]
Log P (Kow)	5.12	25 °C	[4][11][13]
Vapor Pressure	<4 x 10 ⁻⁶ Pa	25 °C	[5][11]
pKa	9.02 - 10.18 (acidic)	20 °C	[5][14]

Solubility in Organic Solvents

Solvent	Solubility	Temperature	Reference(s)
Acetone	~460 g/L	20 °C	[12]
Ethyl Acetate	~330 g/L	20 °C	[12]
Dichloromethane	~70 g/L	20 °C	[4]
Toluene	~66 g/L	20 °C	[12]
Acetonitrile	~50 g/L	20 °C	[4]
Methanol	~45 g/L	20 °C	[4]
Hexane	~0.1 g/L	20 °C	[12]

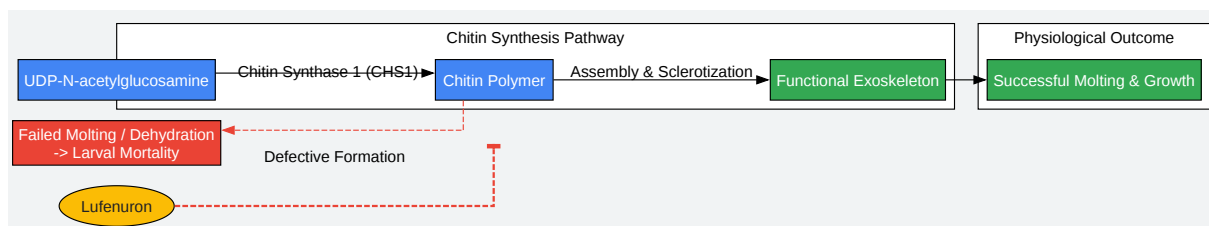
Mechanism of Action

Lufenuron's primary mode of action is the inhibition of chitin synthesis, a critical process for arthropods.[2][8][15] It acts as a non-competitive inhibitor of the enzyme chitin synthase 1 (CHS1), which is responsible for polymerizing UDP-N-acetylglucosamine into chitin chains.[12][16]

Consequences of Chitin Synthesis Inhibition:

- **Failed Molting:** Larval insects exposed to **Lufenuron** are unable to form a new, functional exoskeleton and fail to molt properly, leading to mortality.[3][7][8]
- **Defective Cuticle:** The newly formed cuticle is weak and unable to provide structural support or prevent water loss, resulting in death from dehydration.[3][17]
- **Ovicidal and Larvicidal Effects:** Adult fleas transfer **Lufenuron** to their eggs, preventing them from hatching. Larvae may also ingest the compound from the excrement of treated adults, leading to their death.[3][6]

Research has shown that sublethal doses of **Lufenuron** can significantly down-regulate the expression of key chitin synthesis genes (such as CHS1) while increasing the expression of chitin degradation genes.[16]



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Mechanism of **Lufenuron** as a chitin synthesis inhibitor.

Experimental Protocols

Protocol: Larval Bioassay for Lufenuron Efficacy

This protocol is a representative method for determining the lethal concentration (e.g., LC_{50}) of **Lufenuron** against a target lepidopteran pest, such as *Helicoverpa armigera*, based on methodologies described in the literature.[16]

1. Insect Rearing:

- Maintain a laboratory colony of the target insect under controlled conditions (e.g., $25 \pm 1^\circ\text{C}$, 60-70% relative humidity, 14:10 light:dark photoperiod).
- Rear larvae on a standardized artificial diet.
- Synchronize larval development to obtain a sufficient number of individuals at the same instar (e.g., 3rd instar) for testing.

2. Preparation of **Lufenuron** Solutions:

- Prepare a stock solution of technical-grade **Lufenuron** in a suitable organic solvent (e.g., acetone).

- Create a series of five to seven serial dilutions from the stock solution using distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even application. A negative control group should use only the water-surfactant solution.

3. Bioassay Procedure (Diet Incorporation Method):

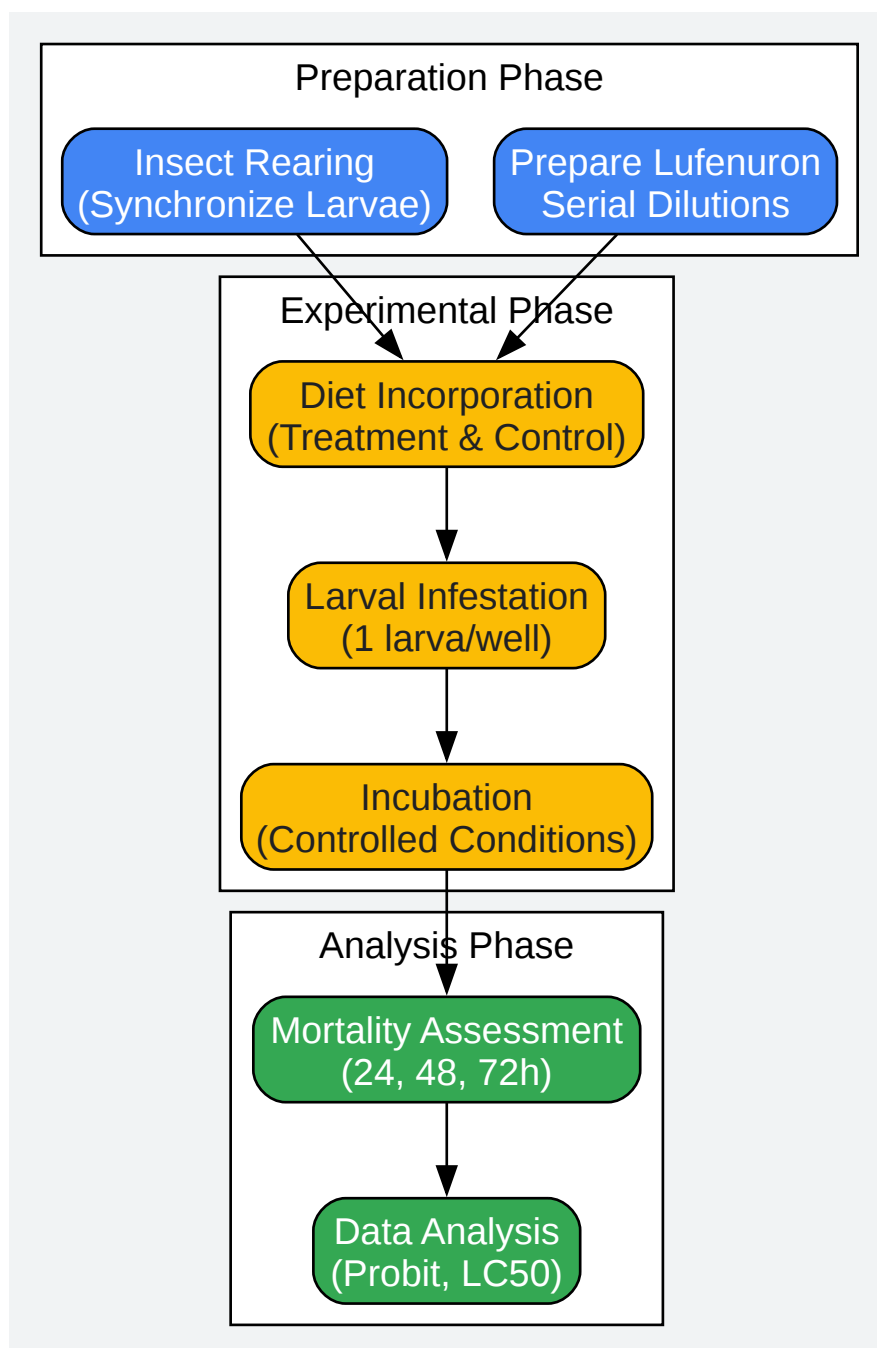
- Incorporate the prepared **Lufenuron** solutions into the molten artificial diet at a precise ratio (e.g., 1 mL of solution per 100 g of diet) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/kg).
- Pour the treated diet into individual wells of a 24-well bioassay plate.
- Once the diet has solidified, introduce one pre-weighed 3rd instar larva into each well.
- Seal the plates with a breathable membrane. Prepare at least three replicates for each concentration and the control group, with 24 larvae per replicate.

4. Incubation and Data Collection:

- Incubate the bioassay plates under the standard rearing conditions.
- Record larval mortality at 24-hour intervals for a total of 72 to 96 hours. A larva is considered dead if it does not respond to gentle prodding with a fine brush.
- For sublethal studies, surviving larvae can be monitored through pupation and adult emergence to record developmental delays, pupal weight, and emergence rates.[\[16\]](#)

5. Data Analysis:

- Correct the mortality data for control mortality using Abbott's formula.
- Perform probit analysis on the corrected mortality data to calculate the lethal concentration values (LC₅₀, LC₉₀) and their 95% confidence intervals.



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Workflow for a typical **Lufenuron** larval bioassay.

Conclusion

Lufenuron remains a significant molecule in pest control due to its specific mode of action, which differs from that of neurotoxic insecticides. Its high lipophilicity and low water solubility define its environmental fate and pharmacokinetic behavior. The inhibition of chitin synthesis

provides a targeted approach for controlling a wide array of arthropod pests. The methodologies outlined in this guide serve as a foundation for further research into its efficacy, potential resistance mechanisms, and applications in drug development.

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